1-Dimethylamino-cyclohexanecarboxylic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dimethylamino-cyclohexanecarboxylic acid amide is an organic compound that belongs to the class of amidines. Amidines are known for their reactivity and versatility in various chemical reactions. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexylamide structure, making it a valuable building block in organic synthesis and various industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Dimethylamino-cyclohexanecarboxylic acid amide can be achieved through several routes. One common method involves the reaction of cyclohexylamine with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction typically proceeds as follows:
Cyclohexylamine and DMF-DMA Reaction: Cyclohexylamine is reacted with DMF-DMA in a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed.
Purification: The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Dimethylamino-cyclohexanecarboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding amides or nitriles.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to the desired reaction.
Wissenschaftliche Forschungsanwendungen
1-Dimethylamino-cyclohexanecarboxylic acid amide finds applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, ligands for metal complexes, and organocatalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of functional materials, such as polymers and coatings, due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-Dimethylamino-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Dimethylamino-cyclohexanecarboxylic acid amide can be compared with other similar compounds, such as:
Cyclohexylamine: A primary amine with a similar cyclohexyl structure but lacking the dimethylamino group.
Dimethylformamide: A common solvent and reagent in organic synthesis, containing a dimethylamino group but lacking the cyclohexyl structure.
N,N-Dimethylcyclohexylamine: A tertiary amine with both dimethyl and cyclohexyl groups but differing in the position of the amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C9H18N2O |
---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-(dimethylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9(8(10)12)6-4-3-5-7-9/h3-7H2,1-2H3,(H2,10,12) |
InChI-Schlüssel |
QQBAXLAGIKAVQM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CCCCC1)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.